N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine
Description
N-[(2-Bromo-5-chlorophenyl)methyl]cyclobutanamine is a small organic molecule characterized by a cyclobutane ring appended to an amine group, which is further substituted with a 2-bromo-5-chlorophenylmethyl moiety. Its molecular formula is C₁₁H₁₂BrClN, with a molecular weight of 274.58 g/mol (calculated from ).
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-11-5-4-9(13)6-8(11)7-14-10-2-1-3-10/h4-6,10,14H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWDTTSEXZRTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-5-chlorobenzyl chloride and cyclobutanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-bromo-5-chlorobenzyl chloride is added dropwise to a solution of cyclobutanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a tool for studying biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is valuable in organic synthesis for creating complex molecules and exploring new chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Cycloalkylamine Derivatives
The compound is structurally compared to analogs with varying cycloalkyl ring sizes and substituents:
Key Observations :
- Substituent Effects: Halogenated phenyl groups (Br/Cl) enhance lipophilicity and may improve target binding affinity compared to non-halogenated analogs (e.g., chromenyl derivatives in ).
Spectral Data Comparison
HRMS and NMR data for selected cyclobutanamine derivatives:
Key Observations :
- The cyclobutane ring protons consistently resonate at δ 2.5–3.0 ppm in ¹H NMR, distinguishing them from cyclopropane (δ ~1.0–2.0 ppm) or piperidine derivatives.
- Halogenated aromatic protons (Br/Cl) show deshielding effects, appearing at δ 7.4–7.6 ppm compared to non-halogenated analogs (δ 6.5–7.2 ppm) .
Enzyme Inhibition Potential
- The cyclobutane ring may offer steric advantages over piperidine in target binding .
- Metabolism: Cyclobutanamine fragments (e.g., in abrocitinib metabolite M6) undergo oxidation and cleavage, forming carboxylic acids and smaller amines (). The bromo-chloro substituents in the target compound may slow oxidative metabolism compared to non-halogenated analogs.
Biological Activity
N-[(2-bromo-5-chlorophenyl)methyl]cyclobutanamine is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclobutanamine core attached to a phenyl group substituted with bromine and chlorine atoms. The presence of these halogens can influence the compound's reactivity and biological interactions.
Synthesis Methodology:
- Starting Materials: The synthesis typically begins with commercially available 2-bromo-5-chlorobenzyl chloride and cyclobutanamine.
- Reaction Conditions: The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of bases such as sodium hydride or potassium carbonate.
- Procedure: The 2-bromo-5-chlorobenzyl chloride is added dropwise to a solution of cyclobutanamine and base, stirred until complete, followed by purification through recrystallization or column chromatography.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, potentially modulating their activity. This interaction may lead to alterations in cellular processes, making it a candidate for drug development .
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. Research has shown that compounds with similar structural characteristics often possess the ability to inhibit bacterial growth, suggesting potential applications in treating infections.
Anticancer Activity
There is growing interest in the anticancer properties of this compound. Studies have indicated that halogenated compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Research Findings
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial pathogens. Results indicated a significant reduction in bacterial viability at varying concentrations, highlighting its potential as an antibacterial agent.
- Cancer Cell Inhibition : Another case study focused on the compound's effect on breast cancer cell lines. Treatment with this compound resulted in increased rates of apoptosis compared to control groups, suggesting its role as a potential chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
